N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a 4-ethoxyphenyl group and a substituted ethylamine moiety with pyrrolidine and 4-(dimethylamino)phenyl substituents.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-31-21-13-9-19(10-14-21)26-24(30)23(29)25-17-22(28-15-5-6-16-28)18-7-11-20(12-8-18)27(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKIDJECKLHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound’s closest analog is N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (BE42234, CAS 941933-25-1) . The primary distinction lies in the substituent on the ethanediamide nitrogen:
- Target compound : 4-ethoxyphenyl (electron-donating ethoxy group).
- BE42234 : 4-fluorophenylmethyl (electron-withdrawing fluorine atom).
Table 1: Structural and Physicochemical Comparison
Substituent Impact on Properties
- Electronic Effects : The ethoxy group’s electron-donating nature may enhance solubility in polar solvents, whereas fluorine’s electron-withdrawing character could improve metabolic stability and receptor-binding affinity in hydrophobic environments .
- Biological Implications : Fluorine is often used to modulate pharmacokinetics, while ethoxy groups may favor interactions with polar binding pockets in enzymes or transporters.
Comparison with Pyrimidine and Triazine Derivatives
and describe compounds with heterocyclic cores (triazine and pyrimidine) , which differ fundamentally from the ethanediamide scaffold. However, shared motifs like pyrrolidine and dimethylamino groups suggest convergent design strategies for optimizing solubility or target engagement. For example:
Research Findings and Hypotheses
While direct comparative studies are unavailable, structural trends suggest:
Target Compound : The ethoxy group could improve aqueous solubility but may reduce blood-brain barrier penetration compared to BE42232.
BE42234 : The fluorine atom and benzyl linkage might enhance bioavailability and metabolic stability, making it preferable for systemic applications .
Heterocyclic Analogs : Triazine and pyrimidine derivatives likely diverge in mechanism due to distinct core structures, though shared substituents (e.g., pyrrolidine) may indicate overlapping synthetic pathways .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of substituted acetamides and features a unique combination of functional groups, making it a subject of interest in drug development. The molecular formula is , with a molecular weight of approximately 410.56 g/mol. Its structure includes:
- Dimethylamino group : Enhances solubility and biological activity.
- Pyrrolidine ring : May influence receptor interactions.
- Ethoxyphenyl moiety : Contributes to the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of intermediates : Starting with 4-(dimethylamino)benzaldehyde and pyrrolidine.
- Amide bond formation : Utilizing coupling agents to link the components.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:
- Receptors : The compound may bind to neurotransmitter receptors, potentially modulating their activity.
- Enzymes : It may act as an inhibitor or activator, influencing metabolic pathways.
The exact mechanisms can vary based on the biological context and target cells.
1. Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory effects : Studies have shown that compounds with similar structures can reduce inflammation in various models.
- Anticancer properties : Preliminary research suggests potential efficacy against certain cancer cell lines, possibly through apoptosis induction.
2. Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study B | Anticancer activity | Showed inhibition of cell proliferation in breast cancer cell lines. |
| Study C | Neuroprotective effects | Indicated potential neuroprotective roles in models of neurodegeneration. |
3. Toxicity and Safety
Toxicological assessments are critical for understanding the safety profile of this compound. Current data suggest low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and environmental impact.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the pyrrolidine-ethyl-dimethylaminophenyl moiety and the ethoxyphenyl-ethanediamide backbone. Catalysts like EDC/HOBt are often used for efficient coupling .
- Protecting group strategies : Protecting reactive amines or hydroxyl groups during intermediate steps to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate high-purity product, monitored by HPLC or TLC .
Key challenge: Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like dimerized intermediates .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the ethoxy group’s methylene protons appear as a quartet (~δ 1.3–1.5 ppm), while pyrrolidine protons show distinct multiplet patterns .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 438.2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Predict energy barriers for key steps (e.g., amide coupling) using DFT (Density Functional Theory) to identify optimal catalysts .
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) simulate alternative pathways, reducing trial-and-error in lab conditions .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, yields) to recommend conditions for scale-up .
Q. How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., IC variability in enzyme assays) may arise from:
- Purity discrepancies : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit biological activity. Validate purity via LC-MS before assays .
- Assay conditions : Buffer pH or ionic strength affects protonation states of the dimethylamino group, altering binding affinity. Standardize protocols across studies .
- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .
Q. What structural modifications enhance target selectivity?
Structure-activity relationship (SAR) studies suggest:
- Pyrrolidine substitution : Replacing pyrrolidine with morpholine increases solubility but reduces affinity for dopamine receptors .
- Ethoxyphenyl modifications : Fluorination at the para-position improves metabolic stability in liver microsome assays .
- Amide linker optimization : Introducing methyl groups adjacent to the amide bond restricts conformational flexibility, enhancing selectivity for kinase targets .
Methodological Considerations
Q. Designing in vitro assays for mechanistic studies
- Receptor binding assays : Use radiolabeled ligands (e.g., H-spiperone for dopamine receptors) with competitive displacement to calculate K values. Include negative controls (e.g., unmodified ethanediamide) to validate specificity .
- Enzyme inhibition : Monitor kinetics via fluorescence-based substrates (e.g., FAM-labeled peptides for proteases) under varying pH and temperature .
Q. Addressing low yield in large-scale synthesis
- Continuous flow chemistry : Improves mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the ethoxy group) .
- Catalyst screening : Test Pd(OAc)/Xantphos systems for Buchwald-Hartwig couplings, which enhance reproducibility compared to traditional Pd(PPh) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
